Permethrin-d5
Overview
Description
Permethrin-d5 is an isotope-labeled analog of the pyrethroid insecticide permethrin, where five phenoxy protons are replaced by deuterium. This compound is used primarily in analytical chemistry for the quantitative analysis of pesticides through isotope dilution mass spectrometry. The molecular formula of this compound is C21D5H15Cl2O3, and it has a molecular weight of 396.32 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Permethrin-d5 is synthesized by replacing the phenoxy protons in permethrin with deuterium. The synthesis involves the following steps:
Deuteration of Phenol: Phenol is treated with deuterium oxide (D2O) in the presence of a catalyst to replace the hydrogen atoms with deuterium.
Formation of Phenoxy Group: The deuterated phenol is then reacted with benzyl chloride to form deuterated benzyl phenyl ether.
Cyclopropanation: The deuterated benzyl phenyl ether is subjected to cyclopropanation with dichlorovinyl cyclopropane carboxylate under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of phenol are deuterated using deuterium oxide.
Continuous Flow Reactors: The subsequent reactions are carried out in continuous flow reactors to ensure consistent quality and yield.
Purification: The final product is purified using high-performance liquid chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Permethrin-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: This compound can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
Oxidation Products: Various oxidized derivatives of this compound.
Reduced Products: Reduced forms of this compound with altered chemical properties.
Substituted Products: Compounds where deuterium atoms are replaced by other functional groups.
Scientific Research Applications
Permethrin-d5 is widely used in scientific research, including:
Analytical Chemistry: Used as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of pesticides.
Environmental Studies: Helps in tracing the environmental fate and transport of permethrin.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of permethrin in biological systems.
Toxicology: Assists in evaluating the toxicological effects of permethrin and its metabolites.
Mechanism of Action
Permethrin-d5, like its non-labeled counterpart, acts on the nerve cell membrane to disrupt the sodium channel current, which regulates membrane polarization. This disruption leads to delayed repolarization and paralysis of pests. The molecular targets include sodium channel proteins, and the pathways involved are primarily related to nerve signal transmission .
Comparison with Similar Compounds
Similar Compounds
Permethrin: The non-labeled analog of Permethrin-d5.
Cypermethrin: Another pyrethroid insecticide with similar properties.
Deltamethrin: A more potent pyrethroid insecticide with a different chemical structure.
Uniqueness of this compound
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. This labeling allows for accurate quantification and analysis of permethrin in various matrices, overcoming matrix effects and ensuring precise results .
Properties
IUPAC Name |
[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/i3D,4D,5D,8D,9D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLPVAHGXHCWKJ-YQYLVRRTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)COC(=O)C3C(C3(C)C)C=C(Cl)Cl)[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20Cl2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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